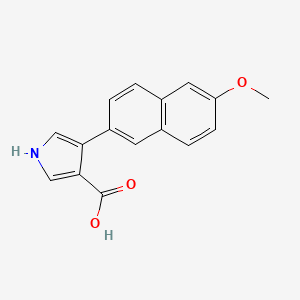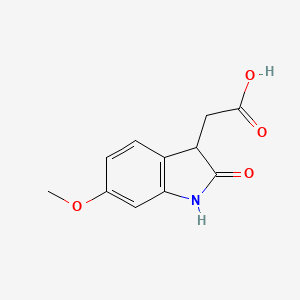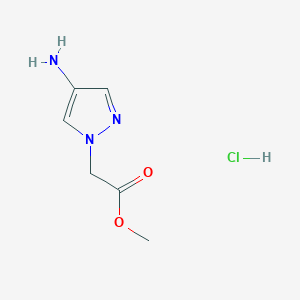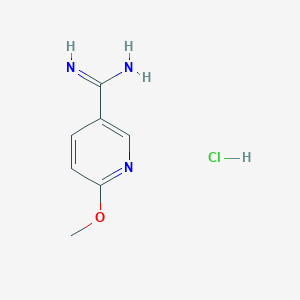
4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as (6-methoxy-2-naphthyl) propanamide derivatives, has been reported. These compounds were synthesized and evaluated for their potential antibacterial activity . Another related compound, N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, was prepared by a reaction between 2,2-diphenylethan-1-amine and naproxen .Scientific Research Applications
Application 1: Antibacterial Activity
- Summary of the Application: A novel series of (6-methoxy-2-naphthyl) propanamide derivatives were synthesized and evaluated for their potential antibacterial activity .
- Methods of Application: The minimum inhibitory concentration of these compounds were determined by microdilution technique against five known strains of bacteria .
- Results: Compounds N - (4- (2- (5-bromo-2-hydroxybenzylidene)hydrazine carbonyl) phenyl)-2- (6-meth oxynaphthalen-2-yl)propanamide 2d and N - (4- (2- (2,4-dichlorobenzylidene)hydrazine carbonyl)phenyl)-2- (6-methoxy-naphthalen-2-yl)propanamide 2j showed potent antibacterial activity against B. subtilis (minimal inhibitory concentrations 1.95 µg/ml) .
Application 2: Synthesis of Naproxen Derivative
- Summary of the Application: A reaction between 2,2-diphenylethan-1-amine and naproxen was conducted to prepare N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide .
- Methods of Application: The newly obtained naproxen derivative was fully analyzed and characterized via 1H, 13C, UV, IR, and mass spectral data .
- Results: The synthesis resulted in a high yield of the naproxen derivative .
Application 3: Anti-Tumor Activity
- Summary of the Application: A series of novel 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives were designed and synthesized for their potential anti-tumor activity .
- Methods of Application: The anti-tumor activity of these compounds was evaluated on various cancer cell lines such as A549, HepG2, HGC-27, MCF-7, and HeLa .
- Results: Compound 9h exhibited the most potent anti-proliferative activity against several cancer cells. It inhibited cell growth and arrested the cell cycle .
Application 4: Synthesis of Amide Derivative
- Summary of the Application: A synthetic procedure for amide synthesis was conducted using N, N′-dicyclohexylcarbodiimide (DCC)-mediated coupling between carboxylic acids and amines .
- Methods of Application: The synthesis was carried out in four steps from 6-methoxy-2-acetonaphthone and N-dimethylformamide dimethylacetal .
- Results: The synthesis resulted in the preparation of N-(2,2-diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide .
Application 5: FABI Inhibitor
- Summary of the Application: A novel series of (6-methoxy-2-naphthyl) propanamide derivatives were synthesized and evaluated for their potential antibacterial activity as FABI inhibitor .
- Methods of Application: The minimum inhibitory concentration of these compounds were determined by microdilution technique against five known strains of bacteria .
- Results: Compounds N - (4- (2- (5-bromo-2-hydroxybenzylidene)hydrazine carbonyl) phenyl)-2- (6-meth oxynaphthalen-2-yl)propanamide 2d and N - (4- (2- (2,4-dichlorobenzylidene)hydrazine carbonyl)phenyl)-2- (6-methoxy-naphthalen-2-yl)propanamide 2j has potent antibacterial activity against B. subtilis (minimal inhibitory concentrations 1.95 µg/ml) .
Application 6: Anti-Tumor Nur77 Modulators
- Summary of the Application: A series of novel 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives were designed and synthesized for their potential anti-tumor activity as Nur77 modulators .
- Methods of Application: The anti-tumor activity of these compounds was evaluated on various cancer cell lines such as A549, HepG2, HGC-27, MCF-7, and HeLa .
- Results: Compound 9h exhibited the most potent anti-proliferative activity against several cancer cells. It inhibited cell growth and arrested the cell cycle .
Safety And Hazards
Future Directions
Given the limited information available on “4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid”, future research could focus on its synthesis, characterization, and potential applications. The antibacterial activity of related compounds suggests that it may have potential uses in the development of new antibiotics .
properties
IUPAC Name |
4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-20-13-5-4-10-6-12(3-2-11(10)7-13)14-8-17-9-15(14)16(18)19/h2-9,17H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSDNHNWDSQGIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=CNC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[2-Oxo-2-(piperazin-1-yl)ethyl]pyrrolidine-2,5-dione hydrochloride](/img/structure/B1420205.png)
![3-[(3-Chlorobenzyl)thio]-1-propanamine](/img/structure/B1420206.png)
![6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole](/img/structure/B1420207.png)
![[2-(Cyclohexylamino)ethyl]dimethylamine dihydrochloride](/img/structure/B1420211.png)


![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1420215.png)
![N-[(4-bromophenyl)methyl]-2,4-difluoroaniline hydrochloride](/img/structure/B1420216.png)


